molecular formula C11H16O4S B2988204 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate CAS No. 866155-40-0

2-(2,4-Dimethylphenoxy)ethyl methanesulfonate

Cat. No.: B2988204
CAS No.: 866155-40-0
M. Wt: 244.31
InChI Key: DAWGPJSSIPAFPE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)ethyl methanesulfonate is an organic compound with the molecular formula C11H16O4S It is a derivative of phenol and is characterized by the presence of a methanesulfonate group attached to an ethyl chain, which is further connected to a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate typically involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-(2,4-Dimethylphenoxy)ethanol+Methanesulfonyl chloride2-(2,4-Dimethylphenoxy)ethyl methanesulfonate+Hydrogen chloride\text{2-(2,4-Dimethylphenoxy)ethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-(2,4-Dimethylphenoxy)ethanol+Methanesulfonyl chloride→2-(2,4-Dimethylphenoxy)ethyl methanesulfonate+Hydrogen chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)ethyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 2-(2,4-dimethylphenoxy)ethanol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide can be used to hydrolyze the compound.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, products such as 2-(2,4-dimethylphenoxy)ethylamine, 2-(2,4-dimethylphenoxy)ethylthiol, or 2-(2,4-dimethylphenoxy)ethyl ether can be formed.

    Hydrolysis: The major products are 2-(2,4-dimethylphenoxy)ethanol and methanesulfonic acid.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)ethyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of ethers and amines.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate involves the nucleophilic attack on the methanesulfonate group, leading to the formation of a new bond and the release of methanesulfonic acid. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)ethyl chloride
  • 2-(2,4-Dimethylphenoxy)ethyl bromide
  • 2-(2,4-Dimethylphenoxy)ethyl acetate

Comparison

Compared to its analogs, such as 2-(2,4-Dimethylphenoxy)ethyl chloride and 2-(2,4-Dimethylphenoxy)ethyl bromide, 2-(2,4-Dimethylphenoxy)ethyl methanesulfonate has a better leaving group, making it more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in synthetic applications where high yields and mild reaction conditions are desired.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-9-4-5-11(10(2)8-9)14-6-7-15-16(3,12)13/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWGPJSSIPAFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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